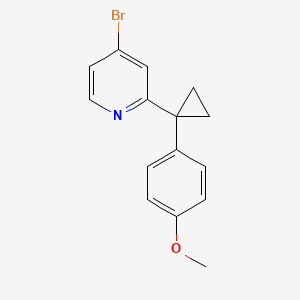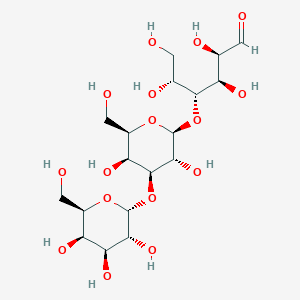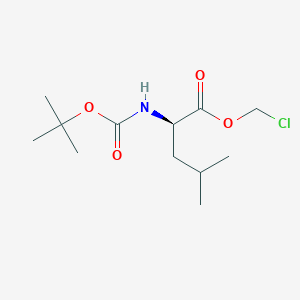![molecular formula C6H11NO2S B1448066 hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide CAS No. 1447964-71-7](/img/structure/B1448066.png)
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Descripción general
Descripción
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a heterocyclic compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol. This compound is known for its unique structure, which includes a thieno[3,4-c]pyrrole core with two oxygen atoms attached to the sulfur atom, forming a dioxide group. It is commonly referred to as rusticyanin, a blue copper protein found in bacteria and archaea.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide typically involves the [3 + 2] cycloaddition of an ylide generated from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . This method allows for the practical synthesis of derivatives of this bicyclic scaffold, which are obtained as single diastereomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thieno[3,4-c]pyrrole core and the dioxide group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions typically result in the formation of various substituted thieno[3,4-c]pyrrole derivatives.
Aplicaciones Científicas De Investigación
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a scaffold for constructing compound libraries in drug discovery . In biology, it is studied for its role as a blue copper protein in bacteria and archaea. In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. In industry, it is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide involves its interaction with molecular targets and pathways in biological systems. As a blue copper protein, it participates in electron transfer processes in bacteria and archaea. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide can be compared with other similar compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide . These compounds share a similar thieno[3,4-c]pyrrole core but differ in the position and number of oxygen atoms attached to the sulfur atom. The unique structure of this compound, with its two oxygen atoms forming a dioxide group, distinguishes it from other related compounds and contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-5-1-7-2-6(5)4-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZRVBJBOOMUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)







